Physicochemical properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate
Physicochemical properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate
Executive Summary
Methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS No. 1020718-59-5) is a heterocyclic compound featuring a chlorinated pyrazine ring linked to a methyl benzoate moiety.[1][2] The pyrazine core is a significant structural motif in medicinal chemistry, known for its presence in numerous bioactive molecules.[3] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in the context of drug discovery. These properties—including purity, structure, thermal stability, and solubility—govern a compound's behavior from initial screening and synthesis to formulation and in vivo studies. This guide provides a comprehensive framework for the characterization of Methyl 4-(6-chloropyrazin-2-yl)benzoate, detailing authoritative identification data, step-by-step protocols for experimental determination of key properties, and the scientific rationale behind these analytical choices.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent experimental work. The primary identifiers for Methyl 4-(6-chloropyrazin-2-yl)benzoate are consolidated below.
| Identifier | Value | Source |
| Chemical Name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | - |
| CAS Number | 1020718-59-5 | [1][2] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 248.67 g/mol | [1] |
| SMILES | O=C(OC)C1=CC=C(C2=NC(Cl)=CN=C2)C=C1 | [1] |
| MDL Number | MFCD09753806 | [1] |
Physicochemical Properties Summary
This section summarizes the core physicochemical data. Where experimental data is not publicly available, the property is marked as "To Be Determined (TBD)," with corresponding protocols for its determination provided in Section 3.
| Property | Value / Specification | Rationale & Significance |
| Appearance | TBD (Expected to be a solid) | Physical state is a primary characteristic influencing handling and formulation. |
| Purity | ≥95% (Supplier data); requires verification | Purity is critical as impurities can confound experimental results and introduce toxicity. |
| Melting Point | TBD | A sharp melting point is an indicator of high purity. Determined via DSC. |
| Solubility | TBD | Essential for designing in vitro assays, formulation, and predicting bioavailability. |
| Storage | Sealed in dry, 2-8°C | [1] Suggests potential sensitivity to hydrolysis and thermal degradation. |
Comprehensive Experimental Characterization
The following protocols are designed as self-validating systems to ensure the accurate and reproducible characterization of the compound.
Overall Characterization Workflow
The logical flow for characterizing a new batch of the compound involves parallel assessment of its identity, purity, and physical properties.
Caption: High-level workflow for physicochemical characterization.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Expertise & Rationale: RP-HPLC is the industry-standard method for determining the purity of non-volatile small molecules. Its high resolution allows for the separation of the main compound from process-related impurities and degradation products, enabling accurate quantification. A gradient elution method is proposed to ensure that impurities with a wide range of polarities are effectively resolved.
Protocol:
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Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution:
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0-2 min: 5% B
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2-17 min: 5% to 95% B
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17-20 min: 95% B
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20-21 min: 95% to 5% B
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21-25 min: 5% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).
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Sample Preparation: Prepare a stock solution of 1 mg/mL in DMSO. Dilute to 50 µg/mL with 50:50 Water:Acetonitrile.
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Injection Volume: 10 µL.
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Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Caption: Step-by-step workflow for RP-HPLC purity analysis.
Structural Confirmation by Spectroscopy
Expertise & Rationale: No single technique can unambiguously confirm a chemical structure. A combination of NMR and Mass Spectrometry is required. NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS confirms the molecular weight and elemental composition. IR spectroscopy serves as a rapid check for the presence of key functional groups.
Caption: Integrated workflow for spectroscopic structural confirmation.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.
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Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons on both the benzoate and pyrazine rings, as well as a singlet for the methyl ester protons.
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Methyl Protons (-OCH₃): A singlet integrating to 3H, expected around δ 3.9-4.0 ppm.
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Benzoate Protons: Two doublets, each integrating to 2H, exhibiting an AX or AA'BB' system characteristic of a 1,4-disubstituted benzene ring (expected δ 7.5-8.5 ppm).
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Pyrazine Protons: Two singlets (or narrow doublets if long-range coupling is resolved), each integrating to 1H (expected δ 8.5-9.5 ppm).
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Expected ¹³C NMR Signals: The spectrum should display 12 unique carbon signals, corresponding to the molecular formula, including the ester carbonyl carbon (~165 ppm), aromatic carbons, and the methyl carbon (~52 ppm).
3.3.2 Mass Spectrometry (MS)
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Protocol: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) in positive mode.
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Expected Results: The high-resolution mass spectrum should confirm the molecular formula.
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Molecular Ion Peak: Expect a prominent [M+H]⁺ ion at m/z 249.0374.
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Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of chlorine. Two peaks, [M+H]⁺ and [M+2+H]⁺, should be observed at m/z ~249 and ~251 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
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3.3.3 Infrared (IR) Spectroscopy
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Protocol: Acquire a spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Expected Absorption Bands:
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~1720 cm⁻¹: Strong C=O stretch from the ester functional group.
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~1600, ~1500 cm⁻¹: C=C stretching from the aromatic rings.
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~1280, ~1100 cm⁻¹: C-O stretching from the ester group.
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~850-750 cm⁻¹: C-Cl stretching.
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Thermal Analysis by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC provides a precise melting point (Tₘ), measured as the onset of the melting endotherm. A narrow, single endotherm is indicative of high purity, whereas a broad peak or multiple transitions can suggest the presence of impurities or polymorphism.
Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal.
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Instrumentation: Calibrated DSC instrument.
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Method: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the observed endothermic event.
References
- Vertex AI Search. (n.d.). Supporting Information.
- PubChem. (n.d.). Methyl 4-chlorobenzoate.
- BLDpharm. (n.d.). Methyl 4-(6-chloropyrazin-2-yl)benzoate.
- PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate.
- BOC Sciences. (n.d.). methyl 4-(6-chloro-pyrazin-2-yl)-benzoate.
- MDPI. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- Ruichu Bio. (n.d.). METHYL 4-(6-CHLORO-PYRAZIN-2-YL)-BENZOATE.
- NIH. (2013). Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate.
- ResearchGate. (2005). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
